molecular formula C11H19NO3 B13757240 Hexyl 5-oxo-L-prolinate CAS No. 57352-24-6

Hexyl 5-oxo-L-prolinate

Cat. No.: B13757240
CAS No.: 57352-24-6
M. Wt: 213.27 g/mol
InChI Key: IHPADOUYLWBQEN-VIFPVBQESA-N
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Description

Hexyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C11H19NO3 It is an ester derivative of 5-oxo-L-proline, a non-proteinogenic amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 5-oxo-L-prolinate can be synthesized through the esterification of 5-oxo-L-proline with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Hexyl 5-oxo-L-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexyl 5-oxo-L-prolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl 5-oxo-L-prolinate involves its conversion to 5-oxo-L-proline and hexanol in biological systems. The 5-oxo-L-proline can then participate in various metabolic pathways, including the gamma-glutamyl cycle. This cycle is crucial for the synthesis and degradation of glutathione, an important antioxidant in cells .

Comparison with Similar Compounds

Hexyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:

  • Methyl 5-oxo-L-prolinate
  • Ethyl 5-oxo-L-prolinate
  • Butyl 5-oxo-L-prolinate

Uniqueness

This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain esters. This makes it particularly useful in applications where these properties are advantageous .

Properties

CAS No.

57352-24-6

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

hexyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-2-3-4-5-8-15-11(14)9-6-7-10(13)12-9/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

IHPADOUYLWBQEN-VIFPVBQESA-N

Isomeric SMILES

CCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

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